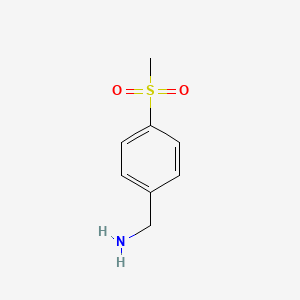

4-(Methylsulfonyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXLLDFGVEBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963148 | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-16-2 | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methanesulfonylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLSULFONYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylsulfonyl)benzylamine

This compound is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, featuring a potent electron-withdrawing methylsulfonyl group and a versatile primary amine on a benzyl scaffold, makes it a valuable precursor for creating libraries of compounds for drug discovery.[1] The methylsulfonyl moiety can enhance a molecule's polarity, solubility, and metabolic stability, while also acting as a hydrogen bond acceptor—properties often sought in the development of new therapeutic agents.[1] The benzylamine portion provides a reactive site for a wide range of chemical transformations, including acylation and alkylation, allowing for its incorporation into more complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound for researchers and drug development professionals.

Synthetic Methodologies: Strategic Pathways to the Target Molecule

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and efficient methods involve the transformation of a functional group at the benzylic position of a pre-existing 4-(methylsulfonyl)benzene core.

Primary Synthetic Route: Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

Reductive amination is a highly efficient and widely used method for forming amines. This pathway is often preferred due to its operational simplicity and the commercial availability of the starting aldehyde. The process involves the reaction of 4-(methylsulfonyl)benzaldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The causality behind this one-pot reaction is elegant: the reducing agent, typically a mild hydride donor like sodium borohydride or sodium triacetoxyborohydride, is selective for the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.

Caption: Reductive amination workflow for this compound synthesis.

Alternative Route: Nucleophilic Substitution of a Benzyl Halide

An alternative strategy begins with a 4-(methylsulfonyl)benzyl halide, such as the bromide or chloride. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack. This route involves the direct displacement of the halide by an amine equivalent.

-

Ammonolysis : The most direct approach is the reaction with an excess of ammonia (ammonolysis).[3] High concentrations of ammonia are required to minimize the formation of secondary and tertiary amine byproducts, which can occur if the newly formed primary amine acts as a nucleophile.

-

Gabriel Synthesis : A more controlled method involves using potassium phthalimide as the amine source. The phthalimide anion displaces the halide, and the resulting N-benzylphthalimide is then hydrolyzed (e.g., with hydrazine) to release the primary amine. This method elegantly prevents over-alkylation.

-

Azide Reduction : The benzyl halide can be treated with sodium azide to form a benzyl azide, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This is a reliable, high-yielding method.

Experimental Protocol: A Validated Procedure

This section details a robust, self-validating protocol for the synthesis and purification of this compound via reductive amination.

Materials and Reagents

-

4-(Methylsulfonyl)benzaldehyde

-

Ammonium acetate (CH₃COONH₄)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Synthesis Procedure

-

Reaction Setup : In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol.

-

Imine Formation : Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).[4]

-

Reduction : Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quenching and Work-up : Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction : Dilute the remaining aqueous residue with water and add dichloromethane. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.[5]

-

Washing : Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product often contains minor impurities and requires purification to meet analytical standards.

-

Acid-Base Extraction : For a highly pure product, an acid-base workup is effective. Dissolve the crude amine in an organic solvent like ether and extract with 1 M HCl.[6] The protonated amine hydrochloride salt will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then collected, basified with 1 M NaOH to a pH > 11, and the free amine is re-extracted into an organic solvent.[6]

-

Recrystallization : If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The hydrochloride salt of the amine is often a highly crystalline solid, making it an excellent candidate for purification by recrystallization.[7]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and physical methods.

Caption: A logical workflow for the analytical characterization of the final product.

Data Presentation: Physical and Spectroscopic Properties

| Property | Description |

| Molecular Formula | C₈H₁₁NO₂S[8] |

| Molecular Weight | 185.25 g/mol [8] |

| Appearance | White or off-white crystalline powder (as hydrochloride salt)[7] |

| Melting Point (HCl Salt) | ~272-274 °C[7] |

| Solubility | Soluble in water and some organic solvents[7] |

Spectroscopic Data Summary

| Technique | Assignment | Expected Chemical Shift / Wavenumber | Multiplicity |

| ¹H NMR | -SO₂CH ₃ | ~3.0 ppm | Singlet |

| -CH ₂NH₂ | ~3.9 ppm | Singlet | |

| -CH₂NH ₂ | ~1.5-2.5 ppm (broad) | Singlet | |

| Aromatic H | ~7.4-7.9 ppm | Multiplet (AA'BB' system) | |

| ¹³C NMR | -SO₂C H₃ | ~44.5 ppm | - |

| -C H₂NH₂ | ~45.5 ppm | - | |

| Aromatic C | ~125-145 ppm | - | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ | Broad |

| S=O Stretch (Sulfone) | 1300-1350 cm⁻¹ (asymmetric), 1120-1160 cm⁻¹ (symmetric) | Strong | |

| Aromatic C-H Stretch | ~3030 cm⁻¹ | Medium | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 185 | - |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. The data presented is consistent with expected values.[1]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt must be handled with appropriate care.

-

Hazards : The compound is irritating to the eyes, respiratory system, and skin.[7][9] Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[9]

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. Avoid breathing dust.[7]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[10]

Conclusion

This compound is a cornerstone building block for medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. The reductive amination of 4-(methylsulfonyl)benzaldehyde represents a reliable and scalable method for its synthesis. Rigorous purification via acid-base extraction followed by comprehensive characterization using NMR, IR, and mass spectrometry is essential to validate the structure and ensure the high purity required for subsequent applications in drug development and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this important chemical intermediate.

References

-

4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK. (2024, April 9). ChemBK. Retrieved December 12, 2023, from [Link]

-

4-METHYLSULFONYLBENZYLAMINE - gsrs. (n.d.). gsrs. Retrieved December 12, 2023, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]

-

How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2022, November 8). Reddit. Retrieved December 12, 2023, from [Link]

- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents. (n.d.). Google Patents.

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]

- US2987548A - Preparation of benzylamine - Google Patents. (n.d.). Google Patents.

-

Qiu, J., Yin, J., Yang, J., Zhao, D., Zhang, H., & Gao, H. (2025). 发酵液中苄胺的纯化工艺研究 [Study on purification technology of benzylamine from fermentation broth]. Speciality Petrochemicals, 42(2), 52-56. Retrieved from [Link]

Sources

- 1. This compound | 1513716-78-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 4393-16-2 [smolecule.com]

- 3. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. chembk.com [chembk.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. 4393-16-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-(Methylsulfonyl)benzylamine

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(Methylsulfonyl)benzylamine, a key building block in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a self-validating system of protocols and insights.

Introduction: The Significance of the 4-(Methylsulfonyl)benzyl Moiety

This compound is a compound of considerable interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive primary benzylamine functionality with a potent electron-withdrawing methylsulfonyl group. This substitution significantly influences the molecule's electronic properties, polarity, and, consequently, its pharmacological profile.[1] In drug discovery, the methylsulfonyl group is often incorporated to enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor.[1] The benzylamine portion, on the other hand, serves as a versatile synthetic handle for derivatization through reactions like acylation and alkylation, making it a valuable precursor for generating compound libraries for screening.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and basic identifiers.

| Property | Value | Source |

| Molecular Formula | C8H11NO2S | [2][3] |

| Molecular Weight | 185.25 g/mol | [1][2] |

| CAS Number | 1513716-78-3, 4393-16-2 | [1][4] |

| Appearance | White or off-white crystalline powder (for HCl salt) | [5] |

| Melting Point | 272-274 °C (for HCl salt) | [5] |

| Boiling Point | 369.9 °C at 760 mmHg (for HCl salt) | [5] |

| pKa (estimated) | ~9.0 | Derived from Benzylamine (9.33)[6] |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[7][8]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry.[9] Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run to determine an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[10]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

Solubility Profile Determination

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation. The presence of both a polar amine group and a relatively nonpolar substituted benzene ring in this compound suggests a varied solubility profile.

Protocol (Thermodynamic Solubility):

-

Sample Preparation: To a series of vials, add an excess amount of solid this compound to a known volume of each test solvent (e.g., water, 0.1 M HCl, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

-

Quantification:

-

Gravimetric Method: Accurately weigh a tared vial. Add the collected supernatant and evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen. The weight of the remaining solid represents the amount of dissolved solute.

-

Spectroscopic/Chromatographic Method: Dilute the supernatant to a concentration within the linear range of a pre-established calibration curve (e.g., using UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the basicity of the amine group. It is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. For an amine, the pKa refers to the equilibrium of its conjugate acid.

Protocol (Potentiometric Titration):

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a co-solvent system if solubility is low. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in excess to ensure complete protonation of the amine.[5]

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[5]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the benzylic methylene protons (-CH₂-), the amine protons (-NH₂), and the methyl protons of the sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, S=O stretching for the sulfonyl group, and C-H and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₈H₁₁NO₂S), the expected monoisotopic mass is approximately 185.05 Da.[2]

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound and detailed protocols for their experimental determination. A thorough understanding and characterization of these properties are fundamental for the successful application of this versatile compound in drug discovery and chemical synthesis. The methodologies outlined herein are designed to be robust and reliable, providing a solid foundation for further research and development.

References

-

Benzylamine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

4-(Methylsulphonyl)benzylamine hydrochloride. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 3, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 3, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 3, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 3, 2026, from [Link]

-

4-METHYLSULFONYLBENZYLAMINE. (n.d.). Gsrs. Retrieved January 3, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 1513716-78-3 | Benchchem [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR [m.chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4393-16-2|this compound|BLD Pharm [bldpharm.com]

4-(Methylsulfonyl)benzylamine CAS number and molecular weight

An In-depth Technical Guide to 4-(Methylsulfonyl)benzylamine

Abstract

This compound is a pivotal primary amine building block in modern medicinal chemistry and drug discovery. Characterized by a benzylamine core functionalized with a potent electron-withdrawing methylsulfonyl group, this compound offers a unique combination of chemical reactivity and advantageous physicochemical properties. The methylsulfonyl moiety frequently enhances metabolic stability, aqueous solubility, and the capacity for strong hydrogen bonding interactions, making it a desirable feature in the design of bioactive molecules. This guide provides an in-depth analysis of its chemical properties, established synthetic pathways, and critical applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols and safety information are also provided for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose identity is defined by a specific set of identifiers and properties. The primary Chemical Abstracts Service (CAS) number for this compound is 4393-16-2 . An older, superseded CAS number, 1513716-78-3, may also be encountered in some literature.[1] The molecular weight is consistently reported as 185.25 g/mol .[2][3][4]

The structural foundation of the molecule consists of a benzene ring substituted at the 1- and 4-positions with aminomethyl (-CH₂NH₂) and methylsulfonyl (-SO₂CH₃) groups, respectively. This arrangement makes it a valuable bifunctional reagent. The primary amine serves as a versatile nucleophilic handle for a wide range of chemical transformations, including acylation and alkylation, while the methylsulfonyl group acts as a strong polar, electron-withdrawing moiety.[2]

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4393-16-2 (Primary) | [3][5] |

| Molecular Formula | C₈H₁₁NO₂S | [3][5][6] |

| Molecular Weight | 185.25 g/mol | [2][3] |

| IUPAC Name | (4-(Methylsulfonyl)phenyl)methanamine | |

| SMILES | CS(=O)(=O)c1ccc(CN)cc1 | [1] |

| InChI Key | VMNXLLDFGVEBLE-UHFFFAOYSA-N | [2] |

| Appearance | Solid, Semi-solid, or liquid | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Synthesis Methodologies

The synthesis of this compound can be accomplished through several established chemical routes, typically starting from commercially available precursors. The choice of pathway often depends on factors such as scale, available starting materials, and desired purity.

A prevalent and reliable method is the reductive amination of the corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde. This two-step, one-pot process involves the initial condensation of the aldehyde with an ammonia source (such as ammonia or ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent, like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target primary amine. The causality for this approach lies in its high efficiency and the operational simplicity of combining the two reaction steps.

Alternative strategies include:

-

Reduction of 4-(Methylsulfonyl)benzonitrile : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Gabriel Synthesis : This classic method involves the alkylation of potassium phthalimide with 4-(methylsulfonyl)benzyl halide, followed by hydrazinolysis to release the primary amine. This route is chosen when a clean, high-purity product is essential, as it prevents the over-alkylation often seen in direct amination with ammonia.

Caption: Reductive amination pathway for this compound.

Role in Medicinal Chemistry and Drug Design

The 4-(methylsulfonyl)phenyl moiety is a privileged scaffold in modern drug design, primarily due to the advantageous properties conferred by the methylsulfonyl group.[2] As a strong hydrogen bond acceptor and a polar, metabolically stable group, its incorporation into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic profiles.[2]

Application in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The development of small molecule kinase inhibitors is a cornerstone of targeted cancer therapy.[7][8] this compound serves as a crucial building block for many of these inhibitors.[2] The primary amine provides a reactive site to build out the rest of the molecule, while the methylsulfonylphenyl portion often anchors the inhibitor within the ATP-binding pocket of the target kinase. It can form critical hydrogen bonds with hinge region residues, enhancing binding affinity and selectivity.

Caption: Structure-function relationships in drug design.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis of this compound from 4-(methylsulfonyl)benzaldehyde. This procedure is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions, with progress monitored by Thin Layer Chromatography (TLC).

Materials:

-

4-(Methylsulfonyl)benzaldehyde

-

Ammonium acetate (CH₃COONH₄)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-(methylsulfonyl)benzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

-

Imine Formation: Add ammonium acetate (10.0 eq) to the stirring solution at room temperature. The large excess of the ammonia source is crucial to drive the equilibrium towards imine formation. Allow the mixture to stir for 1 hour. Monitor the consumption of the starting aldehyde by TLC.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is a critical safety and process control step to manage the exothermic reaction and prevent runaway conditions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates complete conversion to the product.

-

Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, within a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Type | GHS Code | Description | Source |

| Signal Word | - | Warning | |

| Pictogram | GHS07 | Exclamation Mark | |

| Hazard Statement | H315 | Causes skin irritation | |

| Hazard Statement | H319 | Causes serious eye irritation |

Precautionary statements include avoiding contact with skin and eyes (P264, P280) and following specific first-aid measures upon exposure (P302+P352, P305+P351+P338). Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5]

Conclusion

This compound (CAS: 4393-16-2) is a fundamentally important building block for synthetic and medicinal chemists. Its value is derived from the strategic combination of a reactive primary amine and a pharmacologically beneficial methylsulfonylphenyl group. This unique structure facilitates its incorporation into complex molecules, particularly kinase inhibitors, where it enhances binding affinity and improves the overall drug-like properties of the final compound. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in the pursuit of novel therapeutics.

References

-

Title: 4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK Source: ChemBK URL: [Link]

-

Title: this compound - Oakwood Chemical Source: Oakwood Chemical URL: [Link]

-

Title: 4393-16-2,this compound-AccelaChem Source: Accela ChemBio Inc. URL: [Link]

-

Title: 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE | 4393-16-2 Source: Angene Chemical URL: [Link]

-

Title: 4-甲磺酰基苯甲胺- CAS:4393-16-2 - 北京欣恒研科技有限公司 Source: XHY Sci. URL: [Link]

-

Title: 4-METHYLSULFONYLBENZYLAMINE - gsrs Source: Global Substance Registration System URL: [Link]

-

Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

-

Title: Drug Discovery - Inhibitor | chemical-kinomics Source: Chemical Kinomics Research Center URL: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 1513716-78-3 | Benchchem [benchchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. Buy this compound | 4393-16-2 [smolecule.com]

- 5. 4393-16-2|this compound|BLD Pharm [bldpharm.com]

- 6. 4393-16-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Methylsulfonyl)benzylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-(Methylsulfonyl)benzylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by theoretical predictions and established spectroscopic principles.

Introduction

This compound is a primary amine containing a sulfonyl group, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of both a nucleophilic amine and an electron-withdrawing sulfonyl group on a benzene ring imparts unique chemical properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough spectroscopic analysis. This guide details the expected spectroscopic signature of this compound.

The molecular structure of this compound is presented below, with a systematic numbering of the carbon atoms for clarity in the NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons of the sulfonyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H2, H6) | ~7.85 | Doublet | 2H |

| Aromatic Protons (H3, H5) | ~7.50 | Doublet | 2H |

| Benzylic Protons (-CH₂-) | ~3.90 | Singlet | 2H |

| Amine Protons (-NH₂) | Variable (broad singlet) | Singlet (broad) | 2H |

| Methyl Protons (-SO₂CH₃) | ~3.05 | Singlet | 3H |

Table 1: Predicted ¹H NMR Data for this compound.

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent that does not exchange protons with the amine group, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), would be appropriate. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C4) | ~144 |

| Quaternary Aromatic Carbon (C1) | ~142 |

| Aromatic Carbons (C2, C6) | ~128 |

| Aromatic Carbons (C3, C5) | ~127 |

| Benzylic Carbon (-CH₂-) | ~45 |

| Methyl Carbon (-SO₂CH₃) | ~44 |

Table 2: Predicted ¹³C NMR Data for this compound.

Caption: Predicted 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3400-3250 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (-CH₂-, -CH₃) | C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 | Medium |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350-1300 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1160-1120 | Strong |

| Aromatic C-H | C-H Bend (Out-of-plane) | 900-675 | Strong |

Table 3: Expected IR Absorption Bands for this compound.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The monoisotopic mass of this compound (C₈H₁₁NO₂S) is 185.05106 Da.

Predicted Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 185. Key fragmentation pathways for benzylamines include:

-

Alpha-cleavage: Cleavage of the C-C bond between the benzylic carbon and the aromatic ring, or the C-N bond.

-

Loss of the amino group: Resulting in a fragment corresponding to the 4-(methylsulfonyl)benzyl cation.

-

Formation of a tropylium-like ion: A common rearrangement for benzyl compounds.

-

Cleavage of the methylsulfonyl group: Loss of CH₃ or SO₂.

| Adduct | Predicted m/z |

| [M]⁺ | 185.05051 |

| [M+H]⁺ | 186.05834 |

| [M+Na]⁺ | 208.04028 |

| [M-H]⁻ | 184.04378 |

Table 4: Predicted m/z Values for Common Adducts of this compound.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this compound. Experimental verification of this data is crucial for absolute structural confirmation and is recommended as a standard laboratory practice.

References

From Dyes to Drugs: An In-depth Technical Guide to the Discovery and Historical Context of Sulfonyl-Containing Compounds

Introduction: The Unassuming Power of the Sulfonyl Group

In the vast landscape of organic chemistry, few functional groups have wielded as profound an impact on human health and technology as the sulfonyl group. Characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or other substituents, this moiety is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, including its strong electron-withdrawing nature and the stability it imparts to molecules, have made it a versatile building block for a vast array of compounds with diverse biological activities.[1] This guide provides a comprehensive exploration of the discovery and historical context of sulfonyl-containing compounds, tracing their journey from industrial dyes to revolutionary pharmaceuticals. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the enduring legacy of these remarkable molecules.

Chapter 1: The Dawn of the Sulfonyl Era - Early Syntheses and Discoveries

While the therapeutic potential of sulfonyl-containing compounds was not realized until the 20th century, their synthesis has roots in the foundational period of organic chemistry. The first preparation of sulfuryl chloride (SO₂Cl₂), an inorganic precursor to many sulfonyl compounds, was achieved by the French chemist Henri Victor Regnault in 1838.[2] Throughout the 19th and early 20th centuries, chemists developed various methods for introducing the sulfonyl group into organic molecules.

One of the earliest and most fundamental reactions was sulfonation , the process of attaching a sulfonic acid group (-SO₃H) to an aromatic ring. Historically, this was achieved by reacting an aromatic compound with fuming sulfuric acid (oleum).[3] This electrophilic aromatic substitution reaction paved the way for the synthesis of a wide range of aromatic sulfonic acids, which would later become crucial intermediates in the production of sulfonyl chlorides and, subsequently, sulfonamides.[4]

The synthesis of sulfones , characterized by a sulfonyl group bonded to two carbon atoms, also has a long history, with the first methods reported in the 19th century.[5] The most common and enduring method for their preparation is the oxidation of sulfides (thioethers).[6][7] Early methods often employed harsh and toxic oxidizing agents, but the fundamental transformation of a sulfide to a sulfoxide and then to a sulfone has remained a central process in organosulfur chemistry.[6]

The development of methods to synthesize sulfonyl chlorides (-SO₂Cl) was a critical step, as these reactive intermediates are the primary precursors to sulfonamides.[8] A common historical approach involved the reaction of sulfonic acids with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4] Another significant route was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H).[9] These early synthetic endeavors, while often arduous and utilizing hazardous reagents, laid the essential groundwork for the explosive growth in the application of sulfonyl-containing compounds that was to come.

Chapter 2: The Antibacterial Revolution - The Dawn of the Sulfa Drugs

The trajectory of sulfonyl-containing compounds took a dramatic and life-altering turn in the 1930s with the discovery of their antibacterial properties. At the laboratories of the German chemical conglomerate IG Farben, a team led by the physician and researcher Gerhard Domagk was systematically screening synthetic dyes for their potential as therapeutic agents. This research was predicated on the idea that dyes, which selectively bind to certain tissues and microorganisms, could be modified to target and destroy pathogens within the body.

In 1932, a red azo dye containing a sulfonamide group, named Prontosil rubrum , showed remarkable efficacy in protecting mice from lethal streptococcal infections.[10] A pivotal moment came when Domagk used Prontosil to successfully treat his own daughter, who was suffering from a severe streptococcal infection with a high risk of fatality. For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[10]

The Unveiling of the Active Moiety: From Prodrug to Sulfanilamide

A crucial subsequent discovery was made in 1936 by a team of French researchers at the Pasteur Institute, who demonstrated that Prontosil was, in fact, a prodrug.[11] They found that in the body, Prontosil is metabolized to the much simpler and colorless compound, sulfanilamide , which was the true antibacterial agent.[11] This revelation was a double-edged sword for IG Farben; while it validated the efficacy of their discovery, sulfanilamide had been first synthesized in 1906 and its patent had long since expired, making it freely available for production.

Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin themselves. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor to folic acid.

Sulfonamides are structurally very similar to PABA. This molecular mimicry allows them to bind to the active site of DHPS, acting as competitive inhibitors and thereby blocking the synthesis of folic acid.[10] Without folic acid, bacteria are unable to produce nucleotides and certain amino acids, which are essential for DNA replication and cell growth. This bacteriostatic action halts the proliferation of the bacteria, allowing the host's immune system to clear the infection.[10]

Caption: Mechanism of sulfonylurea-stimulated insulin secretion.

Subsequent generations of sulfonylureas, such as glyburide and glipizide, were developed with increased potency and different pharmacokinetic profiles. [11]

Chapter 4: Beyond Antimicrobials and Antidiabetics - The Expanding World of Sulfonyl Compounds

The remarkable therapeutic successes of sulfonamides and sulfonylureas spurred further research into the pharmacological potential of the sulfonyl group. This has led to the development of a diverse array of drugs with a wide range of applications:

-

Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide), both of which contain a sulfonamide moiety, are widely used to treat hypertension and edema.

-

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor used to treat arthritis and pain, features a sulfonamide group.

-

Anticonvulsants: Sultiame is a sulfonamide derivative used in the treatment of epilepsy.

-

Antiviral Agents: Darunavir, a protease inhibitor used in the treatment of HIV, contains a sulfonamide functional group.

-

Agrochemicals: Many sulfonylureas are potent herbicides that act by inhibiting the biosynthesis of essential amino acids in plants.

The versatility of the sulfonyl group continues to be explored in modern drug discovery, with ongoing research into its potential applications in anticancer, antimalarial, and other therapeutic areas. [12]

Chapter 5: A Legacy in Synthesis - Historical and Modern Experimental Protocols

The enduring importance of sulfonyl-containing compounds is underpinned by a rich history of synthetic chemistry. Below are representative historical and modern protocols for the synthesis of key sulfonyl intermediates and final products.

Synthesis of Aryl Sulfonyl Chlorides

Historical Protocol: Chlorosulfonation of an Aromatic Compound

This method, while effective, utilizes the highly corrosive and hazardous reagent chlorosulfonic acid.

Objective: To synthesize p-toluenesulfonyl chloride from toluene.

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Ice

-

Sodium chloride

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

A flask containing toluene is cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the cooled toluene with constant stirring. The temperature is maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

The reaction mixture is then slowly poured onto crushed ice.

-

The resulting solid p-toluenesulfonyl chloride is collected by filtration.

-

The crude product is washed with cold water and then a saturated sodium chloride solution.

-

The product is dried, for example, in a desiccator over a suitable drying agent.

Causality: The strong electrophilicity of chlorosulfonic acid allows for the direct substitution onto the aromatic ring of toluene. The para product is favored due to the directing effect of the methyl group.

Synthesis of Sulfones

Historical Protocol: Oxidation of a Sulfide with Hydrogen Peroxide

This method represents a classic approach to forming the sulfone functional group.

Objective: To synthesize diphenyl sulfone from diphenyl sulfide.

Materials:

-

Diphenyl sulfide

-

Glacial acetic acid

-

30% Hydrogen peroxide

Procedure:

-

Diphenyl sulfide is dissolved in glacial acetic acid in a flask.

-

30% hydrogen peroxide is added portion-wise to the solution. The reaction is often exothermic and may require cooling.

-

The mixture is heated under reflux for a specified period to ensure complete oxidation to the sulfone.

-

The reaction mixture is then cooled and poured into a large volume of water.

-

The precipitated diphenyl sulfone is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to purify.

Causality: Hydrogen peroxide, in the presence of an acid catalyst, is a potent oxidizing agent capable of oxidizing the sulfide first to a sulfoxide and then to the sulfone.

Synthesis of Sulfonamides

Modern Protocol: One-Pot Synthesis from an Aryl Halide

This contemporary method avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from 4-bromotoluene.

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Dry diethyl ether

-

Sulfur dioxide (gas or a solid surrogate like DABSO)

-

N-Chlorosuccinimide (NCS)

-

Benzylamine

-

Triethylamine

Procedure:

-

A Grignard reagent is prepared by reacting 4-bromotoluene with magnesium turnings in dry diethyl ether.

-

The Grignard solution is then added to a solution of sulfur dioxide in diethyl ether at low temperature (-78°C).

-

The resulting sulfinate salt is quenched with N-chlorosuccinimide (NCS) to form the corresponding sulfonyl chloride in situ.

-

Benzylamine and triethylamine (as a base to neutralize the HCl byproduct) are then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a dilute acid solution, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Causality: This one-pot procedure leverages the reactivity of organometallic intermediates to efficiently construct the sulfonamide linkage without the need to isolate the sulfonyl chloride, improving overall efficiency and safety.

Chapter 6: Conclusion and Future Outlook

The journey of sulfonyl-containing compounds from their origins in the dye industry to their indispensable role in modern medicine and technology is a testament to the power of chemical synthesis and the often-serendipitous nature of scientific discovery. The development of sulfonamide antibiotics marked a turning point in the fight against infectious diseases, paving the way for the antibiotic era. The subsequent discovery of sulfonylureas revolutionized the management of type 2 diabetes.

Today, the sulfonyl group is a privileged scaffold in drug discovery, and the development of novel synthetic methods continues to expand the chemical space accessible to medicinal chemists. As our understanding of biology deepens, the rational design of new sulfonyl-containing compounds targeting a wide range of diseases holds immense promise for the future of medicine. The legacy of these remarkable molecules is a powerful reminder of how fundamental chemical research can translate into profound benefits for humanity.

Data Summary

Table 1: Timeline of Key Discoveries in Sulfonyl-Containing Compounds

| Year | Discovery | Key Scientist(s) | Significance |

| 1838 | First synthesis of sulfuryl chloride | Henri Victor Regnault | Provided an important inorganic precursor for sulfonyl compounds. [2] |

| 1906 | First synthesis of sulfanilamide | Paul Gelmo | The active metabolite of Prontosil was synthesized decades before its therapeutic use was known. |

| 1932 | Discovery of the antibacterial activity of Prontosil | Gerhard Domagk | Led to the development of the first class of effective systemic antibacterial drugs. [10] |

| 1936 | Identification of sulfanilamide as the active metabolite of Prontosil | Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti | Explained the mechanism of action of Prontosil and made the active drug widely available. [11] |

| 1942 | Observation of hypoglycemic effects of certain sulfonamides | Marcel Janbon | Led to the investigation of sulfonyl compounds for the treatment of diabetes. [11] |

| 1956 | Introduction of tolbutamide for clinical use | The first widely used oral antidiabetic drug of the sulfonylurea class. [11] |

References

-

Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 123-138). (2016). The Royal Society of Chemistry.

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

- Recent Advances in the Synthesis of Sulfones. (2016). Synthesis, 48(13), 1979-2003.

-

Traditional sulfonamide synthesis using amine and sulfonyl chloride. - ResearchGate. (n.d.). Retrieved from [Link]

-

Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]

-

Sulfone - Wikipedia. (n.d.). Retrieved from [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (n.d.). Retrieved from [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Historical Perspective of Sulfonamide Drugs (Sulfa drugs) - YouTube. (2022, May 4). Retrieved from [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008, May 24). Retrieved from [Link]

-

Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

-

Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - MDPI. (n.d.). Retrieved from [Link]

-

Sulfuryl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- General preparation method of sulfonyl chloride - Google Patents. (n.d.).

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved from [Link]

- Sulfonylureas: background and development of the field - PubMed. (1984). Diabetes Care, 7 Suppl 1, 3–7.

-

Synthesis of Primary Sulfonamides | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

-

Synthesis of Sulfides, Sulfoxides, and Sulfones - ResearchGate. (n.t.). Retrieved from [Link]

-

Sulfonation | Industrial & Engineering Chemistry - ACS Publications. (1948, September 1). Retrieved from [Link]

- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

-

Sulfonation and Sulfation - ResearchGate. (n.d.). Retrieved from [Link]

-

Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica. (n.d.). Retrieved from [Link]

- Kharasch, N., & Meyers, C. Y. (Eds.). (2013). The Chemistry of Organic Sulfur Compounds. Elsevier.

- Kharasch, N. (Ed.). (1961). Organic Sulfur Compounds. Pergamon.

- The Chemistry of Organic Sulfur Compounds - Google Books. (n.d.).

-

Sulfonation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

- Sulfonation method - US2691644A - Google Patents. (n.d.).

Sources

- 1. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 3. chemithon.com [chemithon.com]

- 4. books.rsc.org [books.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. Sulfone - Wikipedia [en.wikipedia.org]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Methylsulfonyl Group: Understanding its Pivotal Role in Molecular Polarity and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (–SO₂CH₃) is a deceptively simple yet powerful functional group that has become indispensable in modern medicinal chemistry. Its profound influence on molecular polarity allows chemists to meticulously sculpt the physicochemical properties of drug candidates, enhancing critical parameters such as aqueous solubility, lipophilicity, and the capacity for specific intermolecular interactions. This guide provides a detailed exploration of the fundamental electronic properties of the methylsulfonyl group, elucidates its role in dictating molecular polarity, and examines its strategic application in drug design through relevant case studies. Furthermore, it furnishes detailed experimental protocols for quantifying the effects of this functional group on key drug-like properties, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: A Physicochemical Overview of the Methylsulfonyl Group

The methylsulfonyl group, often referred to as a methylsulfone, is an organosulfur functional group characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and another carbon atom (R–SO₂CH₃)[1]. Its compact structure and unique electronic features make it a versatile tool for molecular engineering.

The key to its influence lies in the substantial difference in electronegativity between the sulfur (χ ≈ 2.58) and oxygen (χ ≈ 3.44) atoms. This disparity results in highly polarized sulfur-oxygen (S=O) bonds, where significant electron density is drawn towards the oxygen atoms. This potent electron-withdrawing nature is the foundation of the group's ability to modulate molecular properties.

Section 1: The Methylsulfonyl Group as a Key Determinant of Molecular Polarity

Molecular polarity is a critical factor that governs a drug's solubility, permeability, and ability to interact with biological targets. The methylsulfonyl group exerts a powerful influence on this property through a combination of inductive and resonance effects, culminating in a large dipole moment.

Inductive and Resonance Effects

The sulfonyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (σ-withdrawal)[2][3]. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the adjacent carbon atoms. This effect propagates through the molecular scaffold, influencing the overall electronic distribution. While the sulfonyl group's ability to participate in resonance delocalization is less pronounced than that of a carbonyl group, its powerful inductive capacity often dominates its electronic influence[3].

This strong electron-withdrawing character significantly impacts the acidity of nearby protons. For instance, in N-Ethylbenzenesulfonamide, the hydrogen attached to the nitrogen is notably acidic due to the electron-pulling effect of the adjacent sulfonyl group[2].

Caption: Inductive electron withdrawal by the methylsulfonyl group.

Generation of a Strong Dipole Moment

The geometry of the sulfonyl group, which is roughly tetrahedral around the sulfur atom, combined with the highly polar S=O bonds, results in a significant molecular dipole moment. In fact, the sulfonyl group possesses a larger dipole moment than many other common polar functional groups, including carboxylic acids, esters, and amides[4]. This large and permanent dipole is a primary reason for the increased polarity of molecules containing this moiety.

Impact on Intermolecular Interactions

The high polarity and the presence of two electronegative oxygen atoms make the methylsulfonyl group an excellent hydrogen bond acceptor[5][6][7]. This ability is crucial for enhancing aqueous solubility and for forming specific, favorable interactions with biological targets like enzymes and receptors. The sulfonyl oxygens can accept hydrogen bonds from water molecules in the solvent or from amino acid residues (e.g., from -NH or -OH groups) within a protein's binding pocket, contributing significantly to binding affinity.

Section 2: Modulating Physicochemical Properties for Drug Development

The strategic incorporation of a methylsulfonyl group is a widely practiced tactic in medicinal chemistry to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Aqueous Solubility

A persistent challenge in drug discovery is the poor aqueous solubility of many promising compounds. Low solubility can lead to unreliable results in in vitro assays and poor bioavailability in vivo[8][9]. The introduction of a polar methylsulfonyl group is a common strategy to enhance a molecule's solubility[10][11]. Its ability to act as a hydrogen bond acceptor and its overall polarity increase the favorability of interactions with water molecules, thereby improving dissolution.

Lipophilicity (LogP)

Lipophilicity, often quantified as the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability. The methylsulfonyl group presents a complex case; while it is a polar group, which would be expected to decrease LogP, its overall contribution is nuanced. It can help balance the lipophilicity of a highly greasy molecule, bringing its LogP into a more optimal range for oral absorption (typically LogP between 1 and 5).

| Compound | Structure | LogP (Calculated) | Aqueous Solubility |

| Toluene | C₇H₈ | 2.73 | 0.52 g/L |

| Methyl Phenyl Sulfone | C₇H₈O₂S | 1.29 | Increased |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 3.43 | Low |

Table 1: Comparative physicochemical properties illustrating the effect of the sulfonyl group. While Celecoxib itself has low solubility, the sulfonyl moiety is critical for its specific biological interactions.

Case Studies in Medicinal Chemistry

The utility of the methylsulfonyl group is best illustrated through its role in successful therapeutic agents.

-

Celecoxib (Celebrex): A non-steroidal anti-inflammatory drug (NSAID), Celecoxib's selectivity for the COX-2 enzyme over COX-1 is a cornerstone of its therapeutic profile, leading to a reduced risk of gastrointestinal side effects compared to older NSAIDs[12][13]. Extensive studies have shown that the methylsulfonyl group on one of the aryl rings is a key pharmacophore that determines this COX-2 selectivity[14][15]. It is proposed that this group fits into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, forming crucial interactions that stabilize the drug-enzyme complex.

-

Bicalutamide (Casodex): Used in the treatment of prostate cancer, Bicalutamide is a non-steroidal anti-androgen that works by competitively inhibiting the androgen receptor (AR)[16][17]. The molecule features a fluorophenylsulfonyl group. Structural studies suggest this bulky, polar group plays a critical role in its antagonist mechanism by occupying an additional binding pocket adjacent to the normal hormone binding site, which distorts the receptor's structure and prevents its activation[18][19].

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Aqueous Solubility Assessment (Kinetic Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's solubility.[20][21]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[20]

-

Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤2%).[9]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[20]

-

Precipitate Detection/Separation:

-

Quantification: Measure the UV absorbance of the clear filtrate and compare it to a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.[20] This concentration is the kinetic solubility.

Conclusion

The methylsulfonyl group is a powerful and versatile functional group in the medicinal chemist's toolkit. Through its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, it exerts profound control over molecular polarity. This control allows for the rational modulation of critical drug properties, including aqueous solubility and lipophilicity, and facilitates highly specific interactions with biological targets. As demonstrated by its key role in drugs like Celecoxib and Bicalutamide, a deep understanding of the methylsulfonyl group's physicochemical properties is essential for the successful design and optimization of next-generation therapeutics.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [20]2. Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [8]3. Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [21]4. Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 5. Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [9]6. Enamine. (2024). LogP / LogD shake-flask method. Protocols.io. [22]7. Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [23]8. Lokey Lab Protocols. (2017). Shake Flask logK. [24]9. PharmaBlock. Application of Methylsulfone in Drug Discovery. [10]10. Ghorab, M. M., & Alsaid, M. S. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules. [12]11. Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [25]12. Jove. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [26]13. Ghorab, M. M., & Alsaid, M. S. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [14]14. ResearchGate. (2015). Application of Sulfonyl in Drug Design. 15. Wikipedia. Methylsulfonylmethane. [27]16. ResearchGate. (2014). Theoretical study of the properties of sulfone and sulfoxide functional groups. [4]17. National Center for Biotechnology Information. Bicalutamide. PubChem. [16]18. Solubility of Things. Methylsulfonylmethane. [11]19. Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing? 20. Asghar, M. N., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. NIH. [15]21. Patsnap Synapse. (2024). What is the mechanism of Bicalutamide? [17]22. Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [13]23. ResearchGate. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? [3]24. Liu, H., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [6]25. Wikipedia. Sulfone. [1]26. Mckenna, R., & Pascal, B. (2006). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PMC. [18]27. Wikipedia. Bicalutamide. [19]28. ChemicalBook. (2025). Bicalutamide: Mechanism of Action, Metabolism, and Safety. [28]29. ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.

Sources

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 18. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bicalutamide - Wikipedia [en.wikipedia.org]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 27. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 28. Bicalutamide: Mechanism of Action, Metabolism, and Safety_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Substituent

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylsulfonyl group (–SO₂CH₃) is a cornerstone functional group in modern organic and medicinal chemistry, prized for its potent and reliable electron-withdrawing properties. This guide provides a comprehensive technical analysis of the fundamental principles governing its electronic effects, the resulting impact on molecular physicochemical properties, and its strategic application in drug design and development. We will explore the interplay of inductive and resonance effects, quantify its influence using Hammett parameters, and detail its role in modulating acidity, reaction kinetics, and metabolic stability. This document serves as a key resource for scientists seeking to leverage the unique characteristics of the methylsulfonyl moiety to optimize molecular design and function.

The Foundational Electronics of the Methylsulfonyl Group

The utility of the methylsulfonyl group stems from its powerful electron-withdrawing nature, a consequence of the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This electronic pull is not monolithic; it is a nuanced combination of two primary electronic effects: the inductive effect and the resonance effect.

The Duality of Influence: Inductive vs. Resonance Effects

Understanding the methylsulfonyl group's behavior requires appreciating its dual electronic transmission mechanisms.

-